molecular formula C11H13BrN4O4 B14096652 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl propanoate

2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl propanoate

Cat. No.: B14096652
M. Wt: 345.15 g/mol
InChI Key: DTBUTYDXVKWDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl propanoate is a synthetic compound with the molecular formula C11H13BrN4O4 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl propanoate typically involves the reaction of 8-bromo-3-methylxanthine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and purification would apply, with considerations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Hydrolysis: Acidic or basic conditions to cleave the ester bond.

Major Products

Scientific Research Applications

2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl propanoate involves its interaction with specific molecular targets. The bromine atom and the purine ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl (8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate: Similar structure with a methyl ester group.

    2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetic acid: Similar structure with a carboxylic acid group.

    2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide: Similar structure with an amide group.

Uniqueness

2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl propanoate is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized research applications.

Properties

Molecular Formula

C11H13BrN4O4

Molecular Weight

345.15 g/mol

IUPAC Name

2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl propanoate

InChI

InChI=1S/C11H13BrN4O4/c1-3-6(17)20-5-4-16-7-8(13-10(16)12)15(2)11(19)14-9(7)18/h3-5H2,1-2H3,(H,14,18,19)

InChI Key

DTBUTYDXVKWDJW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.